Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
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Overview
Description
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with a complex structure that includes an ethyl ester group, an amino group, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methoxybenzaldehyde, while reduction of the amino group can produce ethyl 2-amino-3-(4-hydroxyphenyl)propanoate .
Scientific Research Applications
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-hydroxy-3-methoxybenzaldehyde: Lacks the amino and ethyl ester groups but shares the hydroxy-methoxyphenyl group.
Apocynin: Contains a hydroxy-methoxyphenyl group but differs in the rest of the structure.
Uniqueness
Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
154051-95-3 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3 |
InChI Key |
PGNLJJLFGHFYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N |
Origin of Product |
United States |
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